molecular formula C7H14O3 B13585880 1-(Oxan-4-yl)ethane-1,2-diol CAS No. 115602-80-7

1-(Oxan-4-yl)ethane-1,2-diol

Cat. No.: B13585880
CAS No.: 115602-80-7
M. Wt: 146.18 g/mol
InChI Key: AQEROXXQSDAJCU-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)ethane-1,2-diol is an organic compound that features a tetrahydropyran ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with a diol, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxan-4-yl)ethane-1,2-diol can be synthesized through the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(Oxan-4-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)ethane-1,2-diol involves its ability to form hydrogen bonds and interact with various molecular targets. The diol moiety can engage in hydrogen bonding with other molecules, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxan-4-yl)ethane-1,2-diol is unique due to its combination of a tetrahydropyran ring and an ethane-1,2-diol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

115602-80-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1-(oxan-4-yl)ethane-1,2-diol

InChI

InChI=1S/C7H14O3/c8-5-7(9)6-1-3-10-4-2-6/h6-9H,1-5H2

InChI Key

AQEROXXQSDAJCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CO)O

Origin of Product

United States

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